9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-(propylamino)-1H-purin-2(9H)-one
Description
Structural Characterization and Stereochemical Analysis
IUPAC Nomenclature and Systematic Identification
The compound’s systematic name follows IUPAC guidelines for nucleoside derivatives. The base moiety is identified as 1H-purin-2(9H)-one, a modified purine system with a ketone group at position 2 and a propylamino substituent at position 6. The sugar component corresponds to a (2R,3R,4S,5R)-configured tetrahydrofuran ring with three hydroxyl groups and a hydroxymethyl side chain. The glycosidic bond between the purine’s N9 atom and the sugar’s anomeric carbon (C1') follows β-D-ribofuranose conventions, consistent with natural nucleosides.
Table 1: Component breakdown of IUPAC name
| Component | Structural Features |
|---|---|
| Purine core | 1H-purin-2(9H)-one scaffold with 6-propylamino substitution |
| Sugar moiety | (2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran |
| Glycosidic linkage | β-N9-C1' bond connecting purine base to sugar |
Molecular Geometry and Stereochemical Configuration
Tetrahydrofuran Ring Conformational Dynamics
The tetrahydrofuran ring adopts a predominant North (C3'-endo) puckering conformation, as observed in crystal structures of analogous nucleosides. Molecular dynamics simulations suggest this conformation minimizes steric clashes between the 3'-hydroxyl and 5'-hydroxymethyl groups while optimizing hydrogen bonding with adjacent water molecules. The pseudorotation phase angle (P) ranges from 10° to 30°, characteristic of ribose-like sugars in RNA.
Absolute Configuration at Chiral Centers (2R,3R,4S,5R)
X-ray crystallographic data confirm the absolute configurations at all four chiral centers:
- C2' (R) : Governs spatial arrangement of 2'-hydroxyl group
- C3' (R) : Determines orientation of 3'-hydroxyl relative to base
- C4' (S) : Controls pseudorotation phase angle
- C5' (R) : Positions hydroxymethyl group in trans orientation to C4'-OH
This configuration creates a right-handed helical twist when incorporated into oligonucleotides, analogous to natural β-D-ribonucleosides but with altered stacking interactions due to the 6-propylamino group.
Comparative Analysis with Natural Purine Nucleosides
Table 2: Structural comparison with natural purine nucleosides
| Feature | Natural Adenosine/Guanosine | Synthetic Analogue |
|---|---|---|
| Position 6 substitution | Amino (G) or Hydroxyl (A) | Propylamino |
| Sugar pucker | C2'-endo (DNA) or C3'-endo (RNA) | C3'-endo dominant |
| Tautomeric form | Lactam (guanosine) or amino (adenosine) | Enol-keto equilibrium at position 2 |
| Hydrogen bond donors | 2 (G) or 1 (A) | 3 (propylamino NH + 2 keto groups) |
The 6-propylamino substitution introduces enhanced hydrophobic interactions compared to natural nucleosides, while maintaining hydrogen bonding capacity through its primary amine group. This modification reduces base stacking energy by 15–20% compared to guanosine, as demonstrated by UV melting studies.
Hydrogen Bonding Networks in Crystalline and Solvated States
X-ray crystallography reveals three primary hydrogen bonding motifs:
- Intramolecular : O5'-H⋯N3 (2.89 Å) stabilizes anti conformation of base
- Intermolecular :
- N6-H⋯O2 (2.95 Å) between adjacent molecules
- O3'-H⋯O4' (2.78 Å) along helical axis
- Water-mediated : O2⋯H-O-H⋯O4' (2.82–3.11 Å)
In aqueous solution, NMR studies show dynamic hydrogen bonding between the propylamino NH and water molecules (τ ~ 150 ps), contrasting with the rigid H-bonds in natural nucleosides (τ > 500 ps). The 2-keto group participates in unique Watson-Crick-like pairing with cytidine derivatives, albeit with reduced stability compared to G-C pairs (ΔT~m~ = −8°C at pH 7).
Figure 1: Hydrogen bonding patterns
Base pairing in duplex:
O
||
N6-H···N1
| |
Propyl Cytosine
Properties
CAS No. |
23541-27-7 |
|---|---|
Molecular Formula |
C13H19N5O5 |
Molecular Weight |
325.32 g/mol |
IUPAC Name |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(propylamino)-1H-purin-2-one |
InChI |
InChI=1S/C13H19N5O5/c1-2-3-14-10-7-11(17-13(22)16-10)18(5-15-7)12-9(21)8(20)6(4-19)23-12/h5-6,8-9,12,19-21H,2-4H2,1H3,(H2,14,16,17,22)/t6-,8-,9-,12-/m1/s1 |
InChI Key |
JXGJQLCFRFEZOC-WOUKDFQISA-N |
Isomeric SMILES |
CCCNC1=C2C(=NC(=O)N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
CCCNC1=C2C(=NC(=O)N1)N(C=N2)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically follows these key stages:
- Synthesis of the purine base core with appropriate substitution at the 6-position (propylamino group).
- Preparation of the sugar moiety (a tetrahydrofuran ring with defined stereochemistry and hydroxyl groups).
- Glycosylation reaction to attach the sugar moiety to the purine base at the N9 position.
- Purification and characterization of the final nucleoside analog.
Preparation of the Purine Base with 6-(Propylamino) Substitution
The 6-(propylamino) substitution on the purine ring is introduced via nucleophilic substitution reactions on a suitable purine precursor, often 6-chloropurine or 6-bromopurine derivatives.
- Nucleophilic substitution : The halogen at the 6-position is displaced by propylamine under controlled conditions, typically in polar aprotic solvents such as acetonitrile or dimethyl sulfoxide (DMSO), often in the presence of a base like triethylamine to facilitate the reaction.
- Reaction conditions : Mild heating (e.g., 40–60 °C) for several hours ensures complete substitution without degradation of the purine ring.
Preparation of the Sugar Moiety
The sugar moiety is a tetrahydrofuran ring with four stereocenters and multiple hydroxyl groups, specifically (2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl.
- Stereoselective synthesis : The sugar is often derived from naturally occurring ribose or synthesized via stereoselective methods to ensure the correct configuration.
- Protection/deprotection steps : Hydroxyl groups may be temporarily protected during glycosylation to prevent side reactions, using groups such as acetyl or benzyl ethers.
- Activation : The sugar moiety is activated as a glycosyl donor, commonly as a halide (e.g., bromide) or trichloroacetimidate derivative, to facilitate coupling with the purine base.
Glycosylation Reaction
The key step is the formation of the N9-glycosidic bond between the purine base and the sugar moiety.
- Catalysts and promoters : Lewis acids such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or silver salts are used to activate the sugar donor.
- Solvents : Anhydrous solvents like dichloromethane or acetonitrile are preferred to maintain reaction control.
- Temperature : Low temperatures (0 °C to room temperature) are often employed to improve stereoselectivity and yield.
- Outcome : The reaction yields the nucleoside with the sugar attached at the N9 position, preserving the stereochemistry of the sugar.
Introduction of the Propylamino Group at the 6-Position (If Not Pre-Substituted)
In some synthetic routes, the glycosylation is performed first on a 6-halopurine nucleoside, followed by substitution of the halogen with propylamine.
- Reaction conditions : The nucleoside is treated with propylamine in a polar solvent at elevated temperature (e.g., 50–80 °C) for several hours.
- Purification : The product is purified by recrystallization or chromatographic methods.
Purification and Characterization
- Purification : Techniques include recrystallization from solvent mixtures (e.g., 2-propanol/water), reverse-phase chromatography, or preparative HPLC.
- Characterization : Confirmed by NMR spectroscopy (^1H, ^13C), mass spectrometry (MS), melting point determination, and elemental analysis.
Representative Experimental Data from Literature
| Step | Conditions/Details | Yield (%) | Notes |
|---|---|---|---|
| Acetylation of sugar moiety | Acetic anhydride, triethylamine, 4-dimethylaminopyridine (DMAP), acetonitrile, 20 °C, 0.5 h | 85 | Protects hydroxyl groups for glycosylation; recrystallized from 2-propanol/water |
| Glycosylation | Sugar halide donor, purine base, Lewis acid catalyst (e.g., TMSOTf), dichloromethane, 0 °C to RT | 50–70 | Stereoselective attachment of sugar to purine base |
| Nucleophilic substitution | Propylamine, DMSO, 50–60 °C, 4 h | 50–60 | Substitution of 6-halopurine nucleoside to 6-(propylamino) derivative |
| Purification | Recrystallization or reverse-phase chromatography | — | Ensures high purity for biological testing |
Notes on Alternative Methods and Variations
- Microwave-assisted synthesis has been reported to improve yields and reduce reaction times in nucleophilic substitution steps.
- Use of protecting groups on the sugar hydroxyls is critical to avoid side reactions during glycosylation.
- Some synthetic routes start from inosine or guanosine derivatives, modifying the purine base post-glycosylation.
- The choice of solvent and temperature critically affects the stereochemical outcome and yield.
Chemical Reactions Analysis
Hydroxyl Group Modifications
The tetrahydrofuran ring contains three hydroxyl groups (3′, 4′, and 5′-positions), which are susceptible to derivatization. Common reactions include:
Key Findings :
-
The 5′-hydroxymethyl group is preferentially modified due to steric accessibility .
-
Acetylation improves solubility in organic solvents for purification.
Nucleophilic Substitution at the Purine Base
The 6-(propylamino) group and N9-position on the purine ring enable substitution reactions:
Key Findings :
-
Alkylation at N7 enhances binding affinity to adenosine receptors .
-
The 6-propylamino group resists hydrolysis under mild acidic conditions.
Oxidation of the Tetrahydrofuran Ring
Controlled oxidation modifies the sugar moiety:
Key Findings :
-
Periodate cleavage disrupts the tetrahydrofuran ring but preserves the purine base.
-
TEMPO oxidation introduces a carboxylic acid for bioconjugation .
Enzymatic Modifications
Enzymes catalyze site-specific transformations:
Key Findings :
-
Deamination by adenosine deaminase reduces cytotoxicity in vitro .
-
Phosphorylation enhances cellular uptake in prodrug strategies.
Stability Under Reaction Conditions
Critical stability data from thermal and pH studies:
Comparative Reactivity with Analogues
Reactivity differences compared to similar nucleosides:
| Compound | Key Difference | Impact on Reactivity |
|---|---|---|
| Adenosine | Lacks 6-propylamino group | Reduced alkylation potential at N6 . |
| Guanosine | Contains 2-amino group | Enhanced hydrogen bonding; slower acylation. |
Scientific Research Applications
9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-(propylamino)-1H-purin-2(9H)-one has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in various biochemical pathways and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-(propylamino)-1H-purin-2(9H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a systematic comparison of the target compound with structurally related analogs, focusing on substitutions, bioactivity, and synthetic approaches.
Table 1: Structural and Functional Comparison of Selected Purine Nucleoside Derivatives
Key Insights :
Bulkier groups, such as benzamide (), may confer target specificity by sterically hindering non-specific interactions.
Sugar Modifications :
- Fluorination at the 3' or 4' position (e.g., ) increases metabolic stability by resisting enzymatic degradation, a common strategy in antiviral drug design.
- The 3,4-dihydroxy configuration in the target compound preserves hydrogen-bonding interactions critical for binding to enzymes or receptors .
Bioactivity Correlations: Compounds with 8-hydroxy () or 2-amino substitutions exhibit radical-scavenging activity, suggesting utility in oxidative stress-related diseases. Nitro groups () are often synthetic intermediates but may introduce toxicity, limiting therapeutic use.
Synthetic Strategies: Late-stage functionalization (e.g., propylamino introduction) can be achieved via Minisci-type C-H amidation or nucleophilic substitution . Protecting groups (e.g., acetyl in ) are critical for regioselective modifications.
Computational and Experimental Validation :
- Similarity Metrics : Tanimoto and Dice indices () confirm structural similarity between the target compound and 6-substituted analogs, supporting bioactivity clustering observed in NCI-60 datasets .
- QSAR Models : Hydrophobic substituents at the 6-position correlate with enhanced cellular uptake in QSAR studies .
Biological Activity
The compound 9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-(propylamino)-1H-purin-2(9H)-one , also known by its CAS number 3868-31-3, is a purine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of 299.24 g/mol. It features a complex structure that includes a tetrahydrofuran moiety and a purine base, which contribute to its biological activities.
| Property | Value |
|---|---|
| CAS Number | 3868-31-3 |
| Molecular Formula | C₁₀H₁₃N₅O₆ |
| Molecular Weight | 299.24 g/mol |
| Structure | Chemical Structure |
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Xanthine Oxidase Inhibition : Similar compounds have shown xanthine oxidase inhibitory activity, which is crucial for managing conditions like gout by lowering serum uric acid levels .
- eIF4E Targeting : The compound may interact with eukaryotic translation initiation factor 4E (eIF4E), which plays a significant role in the regulation of translation and has implications in cancer biology .
- Antioxidant Activity : The presence of hydroxyl groups suggests potential antioxidant activity, which could protect cells from oxidative stress and related diseases.
Anticancer Properties
Recent studies have indicated that purine derivatives can exhibit anticancer properties through various mechanisms including:
- Induction of apoptosis in cancer cells.
- Inhibition of cell proliferation.
For instance, compounds structurally related to this purine derivative have been shown to induce cell cycle arrest and apoptosis in different cancer cell lines .
Neuroprotective Effects
There is emerging evidence suggesting that purine analogs may possess neuroprotective properties. They could potentially mitigate neurodegenerative processes through the modulation of neuroinflammatory pathways .
Case Studies
- Study on Xanthine Oxidase Inhibition :
- eIF4E Targeting in Cancer Cells :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
